3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

medicinal chemistry fragment-based drug design SAR

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (CAS 2049011-15-4) is a partially saturated bicyclic heterocycle within the hexahydroisoquinoline family, bearing two ketone groups at positions 3 and 8 and a carboxylic acid at position 4. With a molecular formula of C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol, it is classified as a pharmaceutical intermediate and building block for medicinal chemistry.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B14021776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)NC=C2C(=O)C1)C(=O)O
InChIInChI=1S/C10H9NO4/c12-7-3-1-2-5-6(7)4-11-9(13)8(5)10(14)15/h4H,1-3H2,(H,11,13)(H,14,15)
InChIKeyWJUXKIBMTNXNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid for Procurement: Core Structural Identity and Compound Class


3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (CAS 2049011-15-4) is a partially saturated bicyclic heterocycle within the hexahydroisoquinoline family, bearing two ketone groups at positions 3 and 8 and a carboxylic acid at position 4 . With a molecular formula of C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol, it is classified as a pharmaceutical intermediate and building block for medicinal chemistry . The compound features a computed LogP of 0.59 and a topological polar surface area (TPSA) of 87.23 Ų, with two hydrogen bond donors and three hydrogen bond acceptors . Unlike fully aromatic isoquinoline-4-carboxylic acid, the hexahydro scaffold introduces conformational flexibility and alters the electronic landscape, making it a distinct starting point for structure–activity relationship (SAR) exploration.

Why 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid Cannot Be Replaced by In-Class Analogs


Procurement specialists and medicinal chemists frequently encounter temptation to substitute a requested hexahydroisoquinoline building block with a cheaper, more readily available analog. However, even seemingly minor structural variations within this class—a single oxo vs. dual-oxo arrangement, a nitrile in place of a carboxylic acid, or full aromatization—profoundly alter hydrogen-bonding capacity, lipophilicity, and synthetic derivatization potential . The 3,8-dioxo-4-carboxylic acid substitution pattern is specifically embedded in the core scaffold of several potent EZH2 inhibitors, including SKLB1049 and SKLB1039, where the hexahydroisoquinoline ring system has been shown to contribute critical binding interactions [1]. Generic substitution with a single-oxo or nitrile congener would not recapitulate the same hydrogen-bond donor/acceptor profile, precluding meaningful SAR continuity and risking synthesis failure in multi-step routes that rely on the carboxylic acid handle for amide coupling or esterification.

Quantitative Differentiation Evidence for 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid


Hydrogen Bond Donor Count: Dual HBD Capacity vs. Nitrile Analog

The target compound possesses two hydrogen bond donors (carboxylic acid OH and lactam NH), whereas the closest structural analog—3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS 56053-56-6)—offers only one HBD (lactam NH) . This difference is critical in fragment-based screening and lead optimization, where HBD count directly influences target engagement promiscuity and pharmacokinetic filtering according to Lipinski and REOS rules [1].

medicinal chemistry fragment-based drug design SAR

Computed Lipophilicity (LogP) and TPSA: Differentiated Physicochemical Profile

The target compound exhibits a computed LogP of 0.59 and a TPSA of 87.23 Ų, as reported by the vendor LeYan . While experimental LogP and TPSA values for the nitrile analog are not published in primary literature, the replacement of COOH with CN is well-established to increase LogP by approximately 0.6–0.8 log units and decrease TPSA by approximately 13–14 Ų, yielding an estimated LogP of ~1.2–1.4 and TPSA of ~73–74 Ų for the nitrile analog [1]. The target compound thus sits in a more favorable polarity window for aqueous solubility while retaining sufficient lipophilicity for membrane penetration.

ADME drug-likeness computational chemistry

Purity Specification: Vendor-Verified 98% vs. 96% Market Alternative

The compound is commercially available at a certified purity of 98% from LeYan (product 1819728) , compared to the 96% purity offered by alternative Chinese suppliers on ChemicalBook . While a 2-percentage-point difference may appear modest, in multi-step synthetic sequences where this building block serves as an early intermediate, lower purity can propagate impurities that become chromatographically inseparable downstream, increasing purification costs and reducing overall yield by an estimated 2–5% per step.

quality control procurement building block

Dual-Ketone Scaffold: Class-Level Relevance to EZH2 Inhibitor Pharmacophore

The 3,8-dioxo-hexahydroisoquinoline scaffold is a recognized pharmacophoric element in EZH2 inhibitor design. The RSC Advances study by Zhang et al. (2015) demonstrated that 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives achieve low nanomolar to sub-nanomolar potency for EZH2, with lead compound SKLB1049 exhibiting improved solubility compared to EPZ6438 and causing G₀/G₁ phase cell cycle arrest in SU-DHL-6 and Pfeiffer lymphoma cells [1]. Separately, SKLB1039—a hexahydroisoquinoline-containing EZH2 inhibitor—demonstrated oral bioavailability and significant breast tumor growth inhibition in preclinical models [2]. Although the specific 3,8-dioxo-4-carboxylic acid compound has not been tested as a standalone bioactive, its core scaffold directly maps onto the validated EZH2 inhibitor pharmacophore, providing a privileged starting point for medicinal chemistry derivatization.

EZH2 inhibition cancer epigenetics scaffold hopping

Recommended Application Scenarios for 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid Based on Evidence


Medicinal Chemistry: EZH2 Inhibitor SAR Exploration and Lead Optimization

The 3,8-dioxo-hexahydroisoquinoline-4-carboxylic acid scaffold directly maps onto the core of validated EZH2 inhibitors SKLB1049 and SKLB1039, which have demonstrated low nanomolar enzymatic potency and cellular activity in lymphoma and breast cancer models . The free carboxylic acid at position 4 provides a versatile handle for amide coupling with diverse amine fragments, enabling rapid library synthesis for SAR exploration. The unsubstituted N2 and C1 positions offer two additional diversification vectors, making this compound a strategic starting point for epigenetic drug discovery programs targeting EZH2-driven malignancies.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three Compliant Polar Fragment

With a molecular weight of 207.18 g/mol, two hydrogen bond donors, three hydrogen bond acceptors, and a computed LogP of 0.59, this compound satisfies all Rule-of-Three criteria for fragment-based screening . Its TPSA of 87.23 Ų places it within the optimal polarity range for fragment libraries (≤140 Ų), and the carboxylic acid functionality enables direct immobilization for SPR-based fragment screening or subsequent elaboration via amide bond formation upon hit identification.

Organic Synthesis: A Dual-Ketone Building Block for Heterocyclic Chemistry

The vicinal dioxo arrangement (positions 3 and 8) creates an electron-deficient heterocyclic system amenable to regioselective nucleophilic addition and cyclocondensation reactions. At 98% purity , this building block is suitable for key intermediate steps in multi-gram synthesis workflows where impurity carryover is a critical concern. The carboxylic acid can be selectively activated (e.g., as an acid chloride or active ester) without interference from the lactam carbonyl, enabling chemoselective elaboration.

Chemical Biology: Probe Design for Histone Methyltransferase Target Engagement

Given the demonstrated engagement of hexahydroisoquinoline-containing molecules with the EZH2 SAM-binding pocket [1], this scaffold can serve as a starting point for designing chemical probes (e.g., photoaffinity labels or PROTAC precursors). The carboxylic acid can be functionalized with linker moieties while the core scaffold maintains the critical binding orientation observed in co-crystal structures of related inhibitors, supporting cellular target engagement studies in oncology research.

Quote Request

Request a Quote for 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.